

# How to dissolve and store NU2058 for in vitro assays

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## Compound of Interest

Compound Name: NU2058

Cat. No.: B1683949

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## Application Notes and Protocols for NU2058

Topic: Dissolving and Storing **NU2058** for In Vitro Assays Target Audience: Researchers, scientists, and drug development professionals.

### Introduction

**NU2058**, also known as O(6)-Cyclohexylmethylguanine, is a potent, competitive, and guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.<sup>[1][2]</sup> It has demonstrated anti-cancer activity by arresting the cell cycle in the G1 phase.<sup>[3]</sup> Increased CDK activity is a hallmark of many human cancers, making inhibitors like **NU2058** valuable tools for cancer research and therapeutic development.<sup>[4][5]</sup> This document provides detailed protocols for the proper dissolution, storage, and application of **NU2058** in common in vitro assays.

### Physicochemical and Inhibitory Properties

**NU2058** acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of CDK1 and CDK2.<sup>[1]</sup> This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby blocking cell cycle progression.<sup>[3]</sup>

Table 1: Inhibitory Activity of **NU2058**

Target	IC50 / Ki Value	Assay Type
CDK2	IC50: 17 $\mu$ M[1][2][3]	Isolated Enzyme
CDK1	IC50: 26 $\mu$ M[1][2][3]	Isolated Enzyme
CDK2	Ki: 12 $\mu$ M[1]	Isolated Enzyme
CDK1	Ki: 5 $\mu$ M	Isolated Enzyme

## Solubility and Storage

Proper handling and storage of **NU2058** are critical to maintain its stability and activity for reproducible experimental results.

### Solubility Data

**NU2058** is soluble in several organic solvents but is insoluble in water.[2][3] It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1][3]

Table 2: Solubility of **NU2058** in Common Solvents

Solvent	Concentration (w/v)	Molar Concentration (approx.)
DMSO	49 mg/mL[3]	198 mM
Ethanol	49 mg/mL[3]	198 mM
DMF	25 mg/mL[4]	101 mM
DMSO:PBS (pH 7.2) (1:7)	0.12 mg/mL[4]	0.49 mM
Water	Insoluble[3]	N/A

### Storage Conditions

Long-term stability is best achieved by storing the compound in its powdered form at low temperatures. Once dissolved, stock solutions should be aliquoted to prevent degradation from

repeated freeze-thaw cycles.[\[1\]](#)[\[3\]](#)

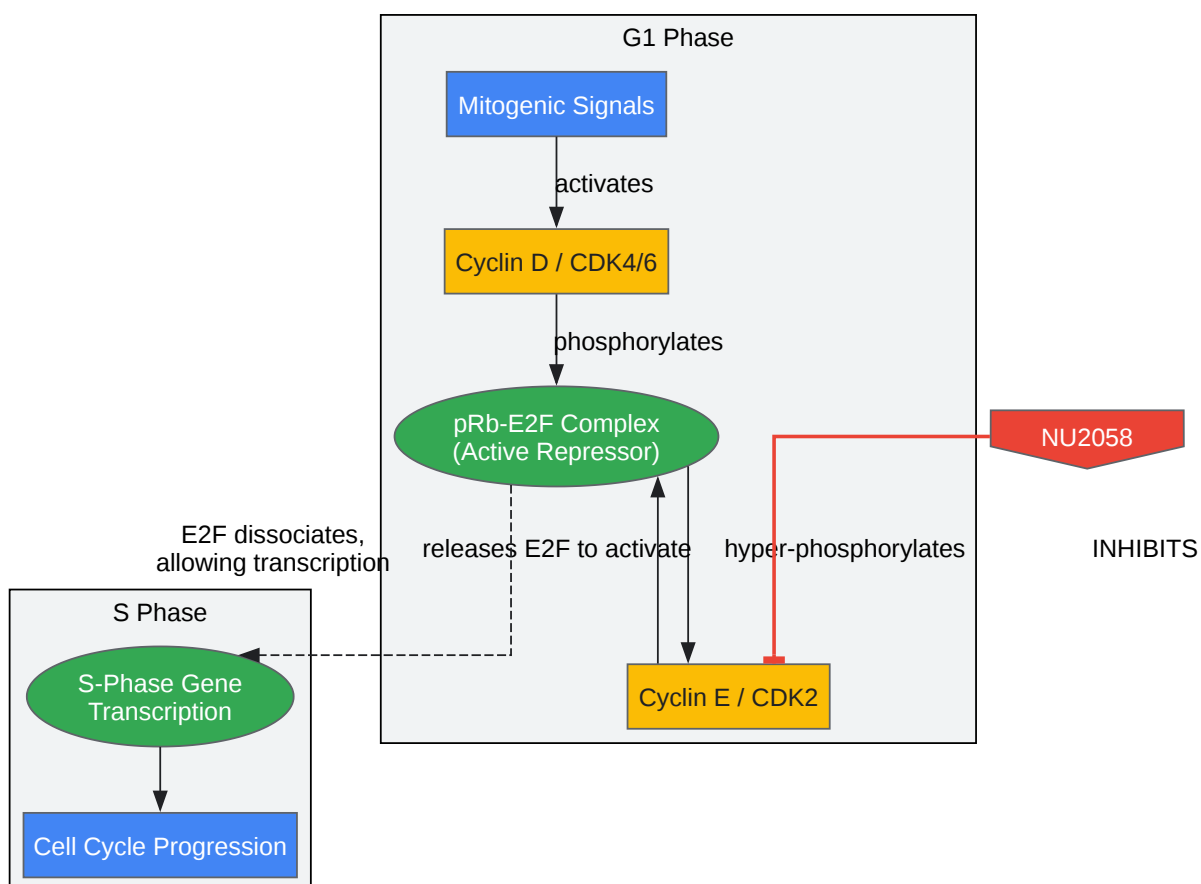
Table 3: Recommended Storage Conditions for **NU2058**

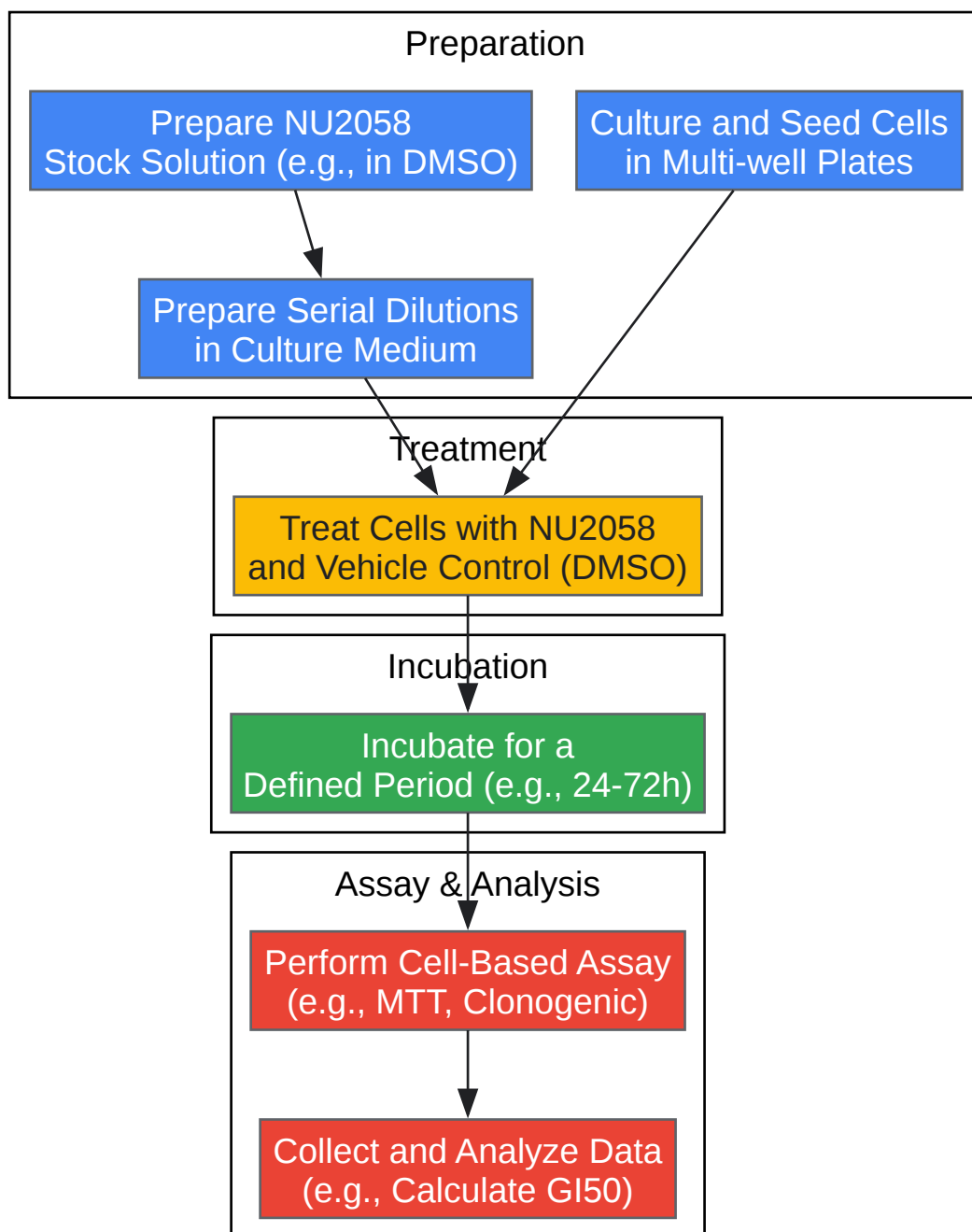
Form	Storage Temperature	Duration
Solid Powder	-20°C	≥ 4 years <a href="#">[3]</a> <a href="#">[4]</a>
Solid Powder	+4°C	Up to 2 years <a href="#">[1]</a>
Stock Solution	-80°C	1 to 2 years <a href="#">[1]</a> <a href="#">[3]</a>
Stock Solution	-20°C	1 to 12 months <a href="#">[1]</a> <a href="#">[3]</a>
Stock Solution	+4°C	Days to weeks <a href="#">[2]</a>

## Signaling Pathway and Experimental Workflow

### CDK Signaling Pathway

**NU2058** primarily inhibits CDK1 and CDK2, which are crucial for the G1/S transition in the cell cycle. By blocking the activity of the Cyclin E/CDK2 complex, **NU2058** prevents the hyperphosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 arrest.[\[3\]](#)[\[6\]](#)





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